N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the para position of the benzene ring and a 4-fluoro-3-methoxyphenylamine substituent. The boronate ester moiety enhances its utility in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical synthesis and materials science . The sulfonamide group and fluorine/methoxy substituents contribute to its electronic and steric properties, influencing solubility, stability, and biological interactions .
Properties
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BFNO5S/c1-18(2)19(3,4)27-20(26-18)13-6-9-15(10-7-13)28(23,24)22-14-8-11-16(21)17(12-14)25-5/h6-12,22H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJBQWUDCDOIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BFNO5S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of 4-Fluoro-3-methoxyaniline
The sulfonamide bond is formed via nucleophilic substitution between 4-bromobenzenesulfonyl chloride and 4-fluoro-3-methoxyaniline. This reaction typically employs a base such as triethylamine (TEA) or pyridine to neutralize HCl generated during the process.
Procedure :
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Dissolve 4-fluoro-3-methoxyaniline (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
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Add TEA (1.5 equiv) dropwise at 0°C.
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Introduce 4-bromobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.
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Stir at room temperature for 12 hours.
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Quench with water, extract with DCM, and purify via silica gel chromatography (hexane/EtOAc).
Key Parameters :
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Characterization : NMR confirms sulfonamide proton resonance at δ 7.5–8.0 ppm (aromatic) and δ 5.2 ppm (N–H).
Miyaura Borylation for Boronate Ester Installation
Palladium-Catalyzed Borylation
The boronate ester is introduced via Miyaura borylation, replacing the bromine atom in the 4-bromobenzenesulfonamide intermediate. This reaction employs bis(pinacolato)diboron (Bpin) and a palladium catalyst.
Procedure :
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Combine N-(4-fluoro-3-methoxyphenyl)-4-bromobenzenesulfonamide (1.0 equiv), Bpin (1.5 equiv), Pd(dppf)Cl (0.05 equiv), and KOAc (3.0 equiv) in anhydrous DMSO.
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Heat at 80°C for 12 hours under nitrogen.
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Cool, dilute with EtOAc, wash with brine, and purify via chromatography (hexane/EtOAc).
Optimization Insights :
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Catalyst System : Pd(dppf)Cl outperforms Ni-based catalysts in aryl bromide borylation.
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Solvent : DMSO enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
Table 1. Reaction Conditions for Miyaura Borylation
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | DMSO |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70% |
Alternative Synthetic Routes
Nickel-Catalyzed Borylation in Aqueous Media
Recent advancements in green chemistry have demonstrated the feasibility of nickel-catalyzed borylation in water. A NiSO·6HO/2,2'-bipyridyl system enables Suzuki-Miyaura couplings under mild conditions.
Procedure :
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Mix 4-bromobenzenesulfonamide intermediate (1.0 equiv), Bpin (1.5 equiv), NiSO·6HO (0.05 equiv), and 2,2'-bipyridyl (0.1 equiv) in HO.
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Stir at 120°C for 1 hour.
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Extract with EtOAc and purify via chromatography.
Advantages :
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Eliminates organic solvents, reducing environmental impact.
Challenges :
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Lower yield (~50%) compared to palladium-based methods.
Critical Analysis of Methodologies
Palladium vs. Nickel Catalysis
Solvent Selection
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DMSO : Optimal for Miyaura borylation but complicates purification due to high boiling point.
Scalability and Industrial Considerations
Large-Scale Miyaura Borylation
Regulatory Compliance
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Waste Management : DMSO requires specialized disposal due to its sulfur content.
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Byproducts : Pinacol byproducts are non-toxic and biodegradable.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-hydroxy-3-methoxyphenyl derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with diols and hydroxyl groups in biological molecules, modulating their activity. The sulfonamide group can interact with amino acid residues in proteins, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
A comparative analysis of key structural analogs is summarized in Table 1.
Key Observations :
- The target compound’s boronic ester distinguishes it from boronic acid analogs (e.g., compound 8 in ), offering improved stability under physiological conditions.
- Unlike triazole-thione derivatives , the target lacks heterocyclic rings but retains sulfonamide bioisosteric properties.
Physicochemical Properties
Infrared (IR) Spectroscopy :
- The target compound’s sulfonamide S=O stretch is expected at ~1243–1258 cm⁻¹, consistent with analogs .
- The absence of a νS-H band (~2500–2600 cm⁻¹) confirms the boronic ester’s integrity , contrasting with thiol-containing triazoles .
- Methoxy C-O stretches appear at ~1250–1300 cm⁻¹, similar to N-(4-methoxyphenyl)benzenesulfonamide .
NMR Spectroscopy :
Solubility and Stability :
Comparison with Analog Syntheses :
Biological Activity
N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structure:
- Chemical Formula : CHBFNOS
- CAS Number : 128495-45-4
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in critical cellular processes.
- Inhibition of Enzymes : The sulfonamide moiety allows for interaction with carbonic anhydrases and other enzymes that play a role in pH regulation and bicarbonate transport .
- Microtubule Stabilization : The boron-containing group is known to stabilize microtubules, which can disrupt cell division and lead to apoptosis in cancer cells .
Table 1: Summary of Biological Assays
| Assay Type | Target | IC50 Value (µM) | Comments |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | Human Carbonic Anhydrase II | 0.5 | Potent inhibitor |
| Microtubule Polymerization | Tubulin | 0.8 | Stabilizes microtubules |
| Cytotoxicity Assay | Various Cancer Cell Lines | 1.2 | Effective against breast cancer cells |
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Cancer Cells : A recent study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cell lines. The IC50 value was determined to be approximately 1.2 µM, indicating potent anti-cancer activity .
- Microtubule Stabilization : Research has shown that compounds with similar structures can effectively stabilize microtubules in vitro. This stabilization leads to disrupted mitotic spindle formation during cell division, suggesting potential applications in cancer therapy .
- Enzyme Inhibition Study : The compound was evaluated for its inhibitory effects on human carbonic anhydrase II. It showed an IC50 value of 0.5 µM, making it a strong candidate for further development as a therapeutic agent targeting metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(4-Fluoro-3-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like DCC/HOBt for amide bond formation (as demonstrated in analogous sulfonamide syntheses) . Key steps include:
- Boronate Introduction : Suzuki-Miyaura coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under inert atmosphere (argon/nitrogen) using Pd catalysts .
- Sulfonamide Formation : Reacting benzenesulfonyl chloride with substituted anilines in dry solvents (e.g., THF or DCM) at 0–25°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a combination of:
- Spectroscopy : 1H/13C NMR to verify substituent positions and boron integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
- Elemental Analysis : Validate C, H, N, S, and B content .
- HPLC : Assess purity (>95% recommended for biological studies) .
Q. What are the critical storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis of the boronate ester .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the boronate-containing intermediate?
- Methodological Answer :
- Temperature Control : Maintain 60–80°C for Suzuki couplings to balance reactivity and side reactions .
- Solvent Selection : Use THF or DMF for solubility and catalyst stability .
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for efficiency .
- Example Optimization Table :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Catalyst | Pd(OAc)2, PdCl2 | Pd(PPh3)4 | 15%↑ |
| Solvent | THF, DMF, Toluene | THF | 20%↑ |
| Reaction Time | 6–24 h | 12 h | 10%↑ |
Q. How can contradictions in fluorescence or binding data be resolved when studying this compound?
- Methodological Answer :
- Systematic Variability Testing : Replicate experiments under controlled pH (5–7) and temperature (25°C) .
- Solvent Effects : Compare polar (MeOH) vs. non-polar (DCM) solvents to assess aggregation or quenching .
- Binding Constant (Kb) Validation : Use Stern-Volmer plots or isothermal titration calorimetry (ITC) to cross-validate fluorescence-derived Kb values .
Q. What strategies are effective for modifying the sulfonamide group to enhance biological activity?
- Methodological Answer :
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF3) at the para position to increase metabolic stability .
- Bioisosteric Replacement : Replace sulfonamide with carbamate or urea moieties while retaining hydrogen-bonding capacity .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity trends .
Application-Oriented Questions
Q. How can this compound be utilized in medicinal chemistry for target validation?
- Methodological Answer :
- Protease Inhibition Assays : Screen against serine hydrolases (e.g., thrombin) using fluorogenic substrates .
- Cellular Uptake Studies : Label with 18F for PET imaging or use fluorescent tags (e.g., pyrene derivatives) .
- In Vivo Testing : Administer in murine models to assess pharmacokinetics (e.g., t1/2, bioavailability) .
Q. What analytical challenges arise when quantifying this compound in biological matrices?
- Methodological Answer :
- Sample Preparation : Use SPE (Oasis HLB cartridges) for plasma/brain homogenates to remove interferents .
- LC-MS/MS Detection : Optimize MRM transitions for sulfonamide (m/z 340→) and boronate (m/z 145→) fragments .
- Matrix Effects : Normalize with deuterated internal standards (e.g., d4-triclosan) .
Contradiction Resolution Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
